molecular formula C9H12FNO2 B7872790 2-Fluoro-4-(2-methoxyethoxy)aniline

2-Fluoro-4-(2-methoxyethoxy)aniline

Cat. No.: B7872790
M. Wt: 185.20 g/mol
InChI Key: IYFALRRQRHZZMJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12FNO2 It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the 2-position and a 2-methoxyethoxy group at the 4-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline typically involves multiple steps One common method includes the nitration of a fluorinated benzene derivative, followed by reduction to form the corresponding anilineSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Fluoro-4-(2-methoxyethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2-methoxyethoxy group can influence the compound’s binding affinity and selectivity, affecting its biological activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluoro-4-(2-methoxyethoxy)aniline include other fluorinated aniline derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the 2-methoxyethoxy group, which can significantly alter its chemical reactivity and biological activity. This unique functional group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-4-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFALRRQRHZZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-4-iodo-phenylamine (2.3672 g, 10 mmol), 2-methoxyethanol (13 ml, 164 mmol), copper(I)iodide (190 mg, 1 mmol), 1,10-phenanthridine (360 mg, 2 mmol), and cesium carbonate (4.55 g mg, 14 mmol) was sealed and heated at 110° C. After 17 hours, the crude mixture was extracted with CH2Cl2 and brine. Organic phase was dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography on silica gel with hexane/ethyl acetate (1:1 v/v) twice to give 2-fluoro-4-(2-methoxy-ethoxy)-phenylamine as an oil (761 mg, 41%). Exact mass calculated for C9H12FNO2 185.09. found 186.0 (MH+).
Quantity
2.3672 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,10-phenanthridine
Quantity
360 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
copper(I)iodide
Quantity
190 mg
Type
catalyst
Reaction Step One

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